

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ampkinone

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Compound of Interest

Compound Name: Ampkinone

Cat. No.: B2659313

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Introduction

Ampkinone is an indirect small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Its ability to stimulate AMPK activity makes it a valuable tool for research in metabolic diseases, oncology, and other areas where AMPK signaling plays a crucial role. **Ampkinone** mediates the phosphorylation of AMPK at threonine 172, a key activation event, through a mechanism dependent on the upstream kinase LKB1.[1] In cellular assays, **Ampkinone** has been shown to activate AMPK and increase glucose uptake in muscle cells.[1]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecule activators of the AMPK pathway, using **Ampkinone** as a reference compound. The protocols described herein are suitable for screening large compound libraries and for subsequent hit validation and characterization.

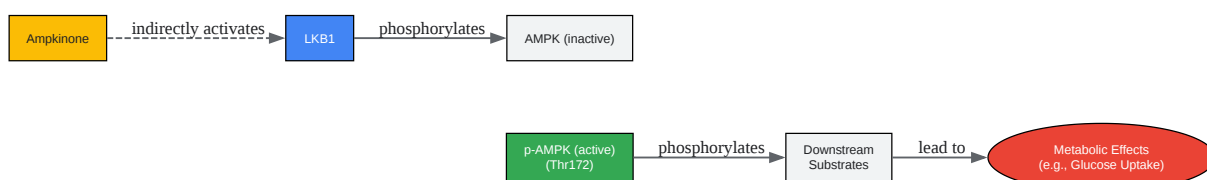
Data Presentation: Ampkinone Activity

The following table summarizes the reported in vitro activity of **Ampkinone**. This data can be used as a reference for assay validation and for comparison with novel compounds.

Compound	Assay Type	Cell Line	Parameter	Value	Reference
Ampkinone	AMPK Phosphorylation (Thr172)	L6 muscle cells	EC50	4.3 μ M	

Signaling Pathway

The diagram below illustrates the signaling pathway for **Ampkinone**-mediated AMPK activation. **Ampkinone** acts indirectly, requiring the activity of the upstream kinase LKB1 to phosphorylate and activate AMPK.



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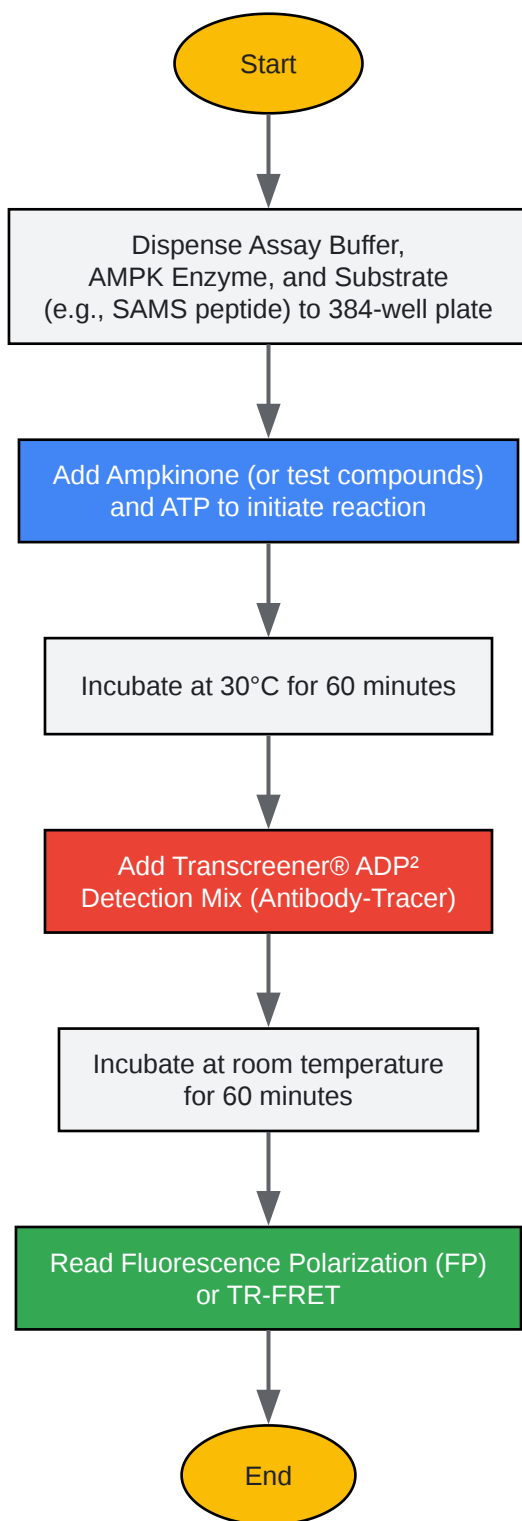
Ampkinone-mediated indirect activation of AMPK.

Experimental Protocols

Two primary types of HTS assays are described: a biochemical assay to measure direct enzymatic activity and a cell-based assay to assess AMPK activation in a physiological context.

Biochemical HTS Assay: Transcreener® ADP² Kinase Assay

This assay quantifies the amount of ADP produced by the AMPK enzymatic reaction, providing a direct measure of kinase activity. It is a homogeneous, fluorescence-based assay with a simple mix-and-read format, making it highly amenable to HTS.



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Workflow for the Transcreener® ADP² AMPK HTS Assay.

Materials:

- AMPK enzyme (human recombinant)
- SAMS peptide substrate
- ATP
- Transcreener® ADP² FP Assay Kit (contains ADP Alexa633 Tracer, ADP² Antibody, Stop & Detect Buffer B)
- Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT
- **Ampkinone** (or other test compounds) dissolved in DMSO
- 384-well, low-volume, black, round-bottom assay plates
- Multichannel pipettes or automated liquid handling system
- Plate reader capable of measuring fluorescence polarization (FP) or TR-FRET

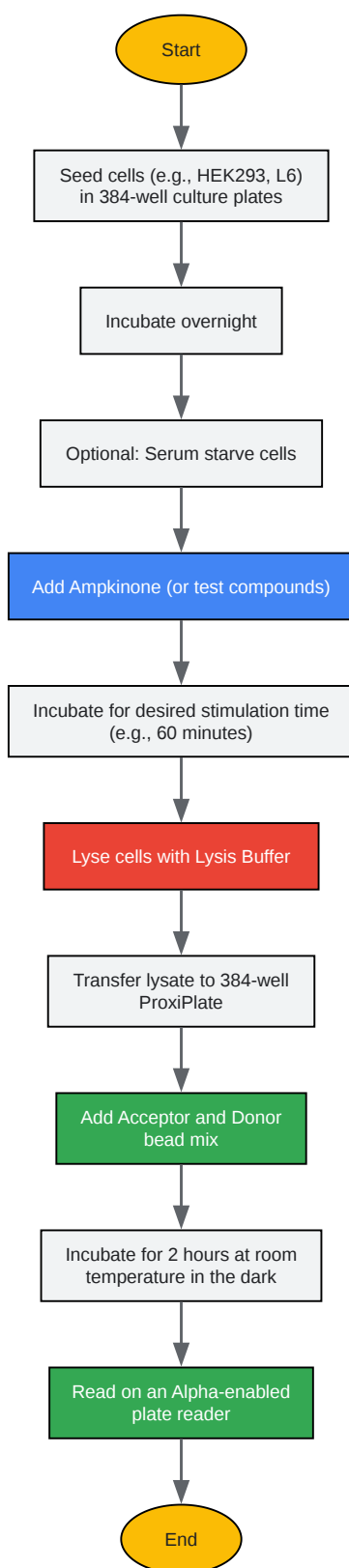
Procedure:

- Prepare Reagents:
 - Prepare a 2X enzyme/substrate solution in Assay Buffer containing AMPK enzyme and SAMS peptide at 2X the final desired concentration.
 - Prepare a 2X compound/ATP solution in Assay Buffer containing **Ampkinone** (or test compounds) and ATP at 2X the final desired concentration.
 - Prepare the Transcreener® ADP² Detection Mix according to the manufacturer's instructions.
- Assay Protocol:
 - Dispense 5 µL of the 2X enzyme/substrate solution into each well of a 384-well plate.
 - Add 5 µL of the 2X compound/ATP solution to the wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.

- Incubate the plate at 30°C for 60 minutes.
- Add 10 µL of the Transcreener® ADP² Detection Mix to each well to stop the reaction.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a plate reader configured for fluorescence polarization or TR-FRET.
- Data Analysis:
 - Calculate the percent inhibition or activation relative to control wells (DMSO vehicle for baseline activity and a known inhibitor/activator for maximal effect).
 - For dose-response curves, plot the percent activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.

Cell-Based HTS Assay: AlphaScreen® SureFire® Phospho-AMPKα (Thr172) Assay

This assay measures the phosphorylation of AMPK at Threonine 172 in a cellular context. It is a homogeneous, no-wash, bead-based proximity assay that is well-suited for HTS.



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References

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